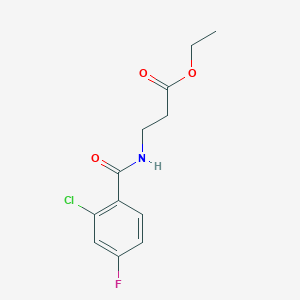
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate is an organic compound with the molecular formula C12H13ClFNO3. It is an ester, which is a class of compounds known for their pleasant odors and widespread use in both natural and synthetic forms. This compound is particularly interesting due to its unique structure, which includes a benzamido group substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate typically involves the esterification of 3-(2-chloro-4-fluorobenzamido)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-(2-chloro-4-fluorobenzamido)propanoic acid and ethanol.
Substitution: The chlorine and fluorine atoms on the benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Hydrolysis: 3-(2-chloro-4-fluorobenzamido)propanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate exerts its effects is primarily through its interactions with biological molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chlorobenzamido)propanoate
- Ethyl 3-(4-fluorobenzamido)propanoate
- Ethyl 3-(2,4-dichlorobenzamido)propanoate
Uniqueness
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate is unique due to the presence of both chlorine and fluorine atoms on the benzamido group. This dual substitution can significantly alter its chemical and biological properties compared to similar compounds with only one halogen substituent. The combination of these atoms can enhance its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13ClFNO3 |
|---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
ethyl 3-[(2-chloro-4-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H13ClFNO3/c1-2-18-11(16)5-6-15-12(17)9-4-3-8(14)7-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,15,17) |
InChI Key |
YFBUPEXAUYJIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















